molecular formula C12H24N4OS B2494744 2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide CAS No. 871673-31-3

2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide

Cat. No. B2494744
CAS RN: 871673-31-3
M. Wt: 272.41
InChI Key: GPFXGISLMAMSAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including condensation reactions, characterization by spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS, and confirmation by single crystal X-ray diffraction analysis (Kulkarni et al., 2016). These methods ensure the accurate synthesis and identification of the target compound and its derivatives.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray diffraction studies, revealing detailed information about bond lengths, angles, and molecular conformation. For instance, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was analyzed, showcasing typical bond lengths and angles for piperazine-carboxylate structures (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse, including their synthesis through condensation and their interactions in biological evaluations. These compounds exhibit a range of activities, such as moderate antibacterial and antifungal properties (Sanjeevarayappa et al., 2015), showcasing their chemical reactivity and potential utility in various applications.

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are crucial for understanding the compound's behavior in different environments. The detailed analysis of crystal packing and intermolecular interactions through Hirshfeld surface analysis and fingerprint plots provides insights into the compound's stability and reactivity (Kulkarni et al., 2016).

Scientific Research Applications

Synthesis and Antitumor Activity

Researchers have synthesized novel compounds with structures closely related to the specified chemical, focusing on their antitumor activities. For instance, a study by Wu et al. (2017) presented the design and synthesis of a series of compounds evaluated for their antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. These compounds, characterized by similar structural frameworks, exhibited potent antitumor activities, highlighting their potential as leads for cancer therapy development (Wu et al., 2017).

Antimicrobial and Antifungal Evaluation

Another aspect of research has been the evaluation of similar compounds for their antimicrobial and antifungal properties. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and assessed their antibacterial and antifungal activities. Their study provided insights into the potential of these compounds to serve as templates for developing new antimicrobial agents, further extending the application of such chemical structures in therapeutic areas (Kulkarni et al., 2016).

Anticholinesterase and Anti-Malarial Properties

Compounds structurally related to the specified chemical have also been investigated for their anticholinesterase and anti-malarial activities. For example, Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties, exploring their potential anticholinesterase properties. These studies are crucial in identifying new therapeutic agents for diseases such as Alzheimer's (Mohsen et al., 2014). Additionally, research on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxybutyl)-piperazine derivatives has demonstrated anti-malarial activity, underscoring the versatility of this chemical framework in contributing to the discovery of new anti-malarial agents.

properties

IUPAC Name

2-[4-(2-amino-2-sulfanylideneethyl)piperazin-1-yl]-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4OS/c1-12(2,3)14-11(17)9-16-6-4-15(5-7-16)8-10(13)18/h4-9H2,1-3H3,(H2,13,18)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFXGISLMAMSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCN(CC1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide

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